2-Amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride

Description

IUPAC Name and Structural Classification

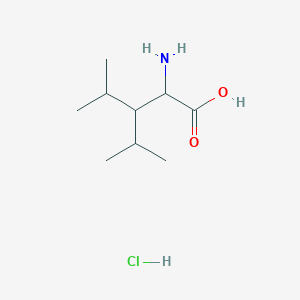

The International Union of Pure and Applied Chemistry designation for this compound is 2-amino-4-methyl-3-propan-2-ylpentanoic acid hydrochloride. An alternative systematic name recognized in chemical databases is 2-amino-3-isopropyl-4-methylpentanoic acid hydrochloride. These nomenclature variations reflect different approaches to describing the spatial arrangement of substituents on the pentanoic acid backbone.

Structurally, this compound belongs to the class of alpha-amino acid hydrochlorides, characterized by the presence of an amino group attached to the carbon adjacent to the carboxyl group. The molecular architecture features a five-carbon chain with specific substitutions: an amino group at position 2, a methyl group at position 4, and an isopropyl group at position 3. The hydrochloride designation indicates the formation of a salt between the amino acid and hydrochloric acid, which enhances the compound's stability and solubility characteristics.

The molecular formula C₉H₂₀ClNO₂ encompasses a molecular weight of 209.71 grams per mole. The InChI (International Chemical Identifier) code provides a unique digital representation: InChI=1S/C9H19NO2.ClH/c1-5(2)7(6(3)4)8(10)9(11)12;/h5-8H,10H2,1-4H3,(H,11,12);1H. This standardized identifier facilitates precise chemical communication and database searches across international research platforms.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₂₀ClNO₂ | |

| Molecular Weight | 209.71 g/mol | |

| InChI Key | BZVMTVNSNJQAQT-UHFFFAOYSA-N | |

| Physical Form | Powder | |

| Purity | 95% |

Systematic Synonyms and Alternative Designations

The compound exhibits multiple designation systems reflecting different nomenclature conventions and commercial identifications. The primary systematic name 2-amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride appears consistently across major chemical databases and supplier catalogs. This designation provides explicit positional information for each substituent group, facilitating unambiguous structural identification.

Alternative nomenclature includes 3-Isopropylleucine hydrochloride, which emphasizes the compound's relationship to the naturally occurring amino acid leucine. This designation highlights the structural modification where an isopropyl group replaces a hydrogen atom at the third carbon position of the leucine framework. Additional systematic variations include 2-amino-3-isopropyl-4-methylpentanoic acid hydrochloride, which represents an equivalent structural description using different positional nomenclature conventions.

Commercial designations vary among chemical suppliers, with catalog numbers such as EN300-207490 used by Enamine and various alphanumeric codes employed by different manufacturers. The compound also appears in research literature under abbreviated forms, though complete systematic names remain the standard for formal chemical communication.

The parent compound without the hydrochloride salt carries the designation 2-amino-4-methyl-3-(propan-2-yl)pentanoic acid with molecular formula C₉H₁₉NO₂ and molecular weight 173.25 grams per mole. This base form represents the free amino acid before salt formation with hydrochloric acid.

Properties

IUPAC Name |

2-amino-4-methyl-3-propan-2-ylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-5(2)7(6(3)4)8(10)9(11)12;/h5-8H,10H2,1-4H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVMTVNSNJQAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)C)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803571-74-5 | |

| Record name | Leucine, (1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803571-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis via Multi-Component Reactions (MCRs) and Building Blocks

One approach involves assembling the molecule from smaller, functionalized precursors through multi-component reactions, which allow for the introduction of the amino group, methyl, and isopropyl substituents at precise locations.

- Step 1: Synthesis of the backbone using a Strecker-type synthesis or amino acid coupling with appropriate aldehydes and nitriles, incorporating the methyl and isopropyl groups at the desired positions.

- Step 2: Introduction of the amino group at the α-position via amination reactions or reduction of nitriles .

- Step 3: Functionalization at the β-position (carbon 3) with the isopropyl group, often via alkylation or Grignard reactions on protected intermediates.

- Step 4: Hydrolysis and purification to obtain the free amino acid.

Chiral Synthesis and Stereocontrol

Given the stereochemistry implied by the compound, enantioselective synthesis is often achieved via:

- Chiral auxiliaries or catalysts during the formation of the backbone.

- Use of enantioselective alkylation to introduce the isopropyl group at the correct stereocenter.

- Protection/deprotection strategies to selectively functionalize the amino group and carboxylic acid.

Conversion to Hydrochloride Salt

The free amino acid is converted into its hydrochloride salt by:

- Dissolving the amino acid in anhydrous or aqueous hydrochloric acid.

- Crystallization or filtration to isolate the hydrochloride form.

Data Table of Relevant Synthesis Methods

Research Findings and Considerations

- Stereochemistry Control: The synthesis must preserve stereochemistry at the 3rd carbon, especially given the presence of the isopropyl group, which can exist as stereoisomers. Enantioselective catalysis or chiral auxiliary methods are recommended.

- Functional Group Compatibility: Protecting groups such as Boc or Fmoc for amino groups, and esterification for carboxyl groups, facilitate selective modifications.

- Purification: Crystallization and chromatography are essential to ensure high purity, especially for pharmaceutical applications.

- Salt Formation: Final conversion to hydrochloride is achieved by acid treatment, ensuring compound stability and solubility.

Summary and Recommendations

The synthesis of This compound is best approached via a multi-step process involving:

- Construction of the pentanoic acid backbone with precise substitution.

- Stereoselective introduction of the isopropyl group.

- Amino group installation.

- Final salt formation with hydrochloric acid.

This process benefits from modern asymmetric synthesis techniques, protecting group strategies, and careful purification to obtain a high-purity pharmaceutical-grade compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis:

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various functional group modifications, making it valuable in the development of new chemical entities.

Reagent in Chemical Reactions:

It is utilized as a reagent in multiple chemical reactions, including oxidation, reduction, and substitution reactions. For instance:

- Oxidation can produce corresponding ketones or aldehydes.

- Reduction can yield amines or alcohols.

- Substitution reactions can facilitate the introduction of new functional groups at the amino site.

Biochemical Applications

Biochemical Properties:

The compound interacts with various enzymes and proteins, influencing their activity through mechanisms such as covalent bonding and hydrogen bonding. These interactions are crucial for understanding its role in metabolic pathways and potential therapeutic applications.

Cellular Effects:

Research indicates that 2-Amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride can modulate cell signaling pathways and gene expression. This modulation impacts cellular metabolism and can influence processes such as growth and differentiation.

Medical Applications

Therapeutic Potential:

Ongoing research is investigating the compound's potential therapeutic applications. It may serve as a precursor in drug synthesis or as a therapeutic agent itself due to its ability to interact with biological targets involved in metabolic disorders .

Buffering Agent:

In clinical settings, this compound is also utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels conducive to cellular health (pH range 6–8.5) .

Industrial Applications

Production of Industrial Chemicals:

The compound is employed in the production of various industrial chemicals and materials. Its unique properties facilitate its use as an intermediate in synthesizing other compounds used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

- The target compound ’s isopropyl group distinguishes it from aryl-substituted analogs (e.g., 1a–h) and azo-containing derivatives . This substitution likely increases lipophilicity, affecting membrane permeability.

- Unlike the DPH ligand, which has a difluoromethyl group and dual amino sites for metal chelation, the target compound lacks fluorinated groups, limiting its coordination chemistry .

Pharmacological and Functional Properties

Key Observations :

Biological Activity

2-Amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride, commonly known as MOPS (3-(N-morpholino)propanesulfonic acid), is a non-ionic organic buffering agent widely used in biological and biochemical applications. Its primary function is to maintain physiological pH levels in cell culture environments, particularly within the pH range of 6 to 8.5. This article reviews the biological activity of MOPS, including its mechanisms of action, applications in research, and relevant case studies.

- Chemical Formula : C₆H₁₃ClN₂O₄S

- CAS Number : 1132-61-2

- Molar Mass : 195.7 g/mol

MOPS is characterized by its zwitterionic nature, which allows it to effectively stabilize pH in biological systems without interfering with cellular processes.

MOPS acts primarily as a buffering agent, which means it can resist changes in pH when acids or bases are added to a solution. This property is crucial in biological experiments where enzyme activities and cell viability are highly sensitive to pH fluctuations. The buffering capacity of MOPS is attributed to its ability to donate or accept protons depending on the surrounding environment.

Biological Applications

- Cell Culture : MOPS is extensively utilized in cell culture media formulations to maintain optimal pH levels for various cell types.

- Biochemical Assays : It is employed in enzyme assays and other biochemical tests where pH stability is critical.

- Pharmaceutical Research : MOPS has been used in drug formulation studies due to its low toxicity and compatibility with biological systems.

Table 1: Summary of Studies Involving MOPS

Detailed Findings

- Cell Viability : In studies assessing the impact of various compounds on cancer cell lines, MOPS maintained stable pH levels that contributed to accurate assessments of cytotoxicity. For instance, an experiment involving leukemia cells demonstrated that the presence of MOPS allowed for reliable IC50 calculations when testing new anti-cancer agents .

- Enzyme Kinetics : Research indicated that using MOPS as a buffer did not significantly alter enzyme activity profiles compared to other buffering agents like phosphate buffers. This characteristic makes it favorable for kinetic studies where precise measurements are essential .

- Impact on Cellular Processes : MOPS has been shown to support various cellular functions without inducing toxicity, making it suitable for long-term cultures . Its zwitterionic nature minimizes ionic strength variations that could affect cellular behavior.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis yield of 2-Amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride?

- Methodology : Synthesis typically involves condensation reactions between protected amino acid precursors and subsequent HCl salt formation. Critical parameters include temperature control (20–25°C for acid-sensitive intermediates), solvent selection (e.g., anhydrous THF for moisture-sensitive steps), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of isopropyl magnesium bromide to minimize side reactions). Post-reaction purification via recrystallization in ethanol/water mixtures (3:1 v/v) can improve purity to >95% .

- Data Contradiction : Discrepancies in yield (reported 60–85%) may arise from residual moisture in solvents or incomplete deprotection. Use Karl Fischer titration to verify solvent dryness and monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate:hexane 1:1) .

Q. How can researchers ensure accurate quantification of this compound in complex matrices (e.g., biological samples)?

- Analytical Workflow : Employ reverse-phase HPLC with a C18 column (5 µm, 150 × 4.6 mm) and mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (gradient: 5–40% acetonitrile over 15 min). Detection at 210 nm is optimal for the carboxylic acid moiety. Validate the method using spiked samples (RSD <2% for intraday precision) .

- Challenges : Matrix interference from proteins can be mitigated via precipitation with cold acetonitrile (1:2 sample:solvent ratio). Centrifugation at 10,000 × g for 10 min improves recovery rates (>90%) .

Advanced Research Questions

Q. What strategies resolve stereochemical inconsistencies in the synthesis of enantiomerically pure this compound?

- Chiral Resolution : Use chiral auxiliaries like (R)- or (S)-BINOL during the amide coupling step to induce diastereomeric crystallization. Alternatively, enzymatic resolution with immobilized lipases (e.g., Candida antarctica Lipase B) in isopropyl ether can achieve >99% enantiomeric excess (ee). Monitor ee via polarimetry ([α]D = +38.9° to +41.8° for L-isoleucine analogs) .

- Contradictions : Discrepancies in reported ee values may stem from racemization during HCl salt formation. Maintain pH <3 during acidification and limit heating to <40°C to preserve stereochemical integrity .

Q. How does the hydrochloride salt form influence the compound’s stability under varying storage conditions?

- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Degradation products (e.g., free amine or diketopiperazines) are quantified via LC-MS. The hydrochloride salt exhibits superior hygroscopicity resistance compared to free bases, with <0.5% degradation under nitrogen atmosphere .

- Mitigation : Store at 2–8°C in amber vials with desiccants (silica gel). Avoid repeated freeze-thaw cycles, as crystallization defects can reduce bioavailability .

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

- Model Selection : Rodent models (e.g., Sprague-Dawley rats) are preferred for initial PK studies. Administer via intravenous bolus (1 mg/kg in saline) and collect plasma samples at 0, 5, 15, 30, 60, and 120 min. Calculate AUC using non-compartmental analysis (WinNonlin®). Reported t½ ranges from 2.5–3.8 hr, with Vd ≈ 0.8 L/kg, indicating moderate tissue penetration .

- Challenges : Species-specific metabolism (e.g., esterase activity in mice) may alter clearance rates. Use LC-MS/MS to identify species-specific metabolites (e.g., N-acetylated derivatives) .

Safety and Handling

Q. What are critical safety protocols for handling this compound in aqueous solutions?

- PPE Requirements : Use nitrile gloves, safety goggles, and lab coats. Avoid PVC gloves due to permeability concerns. In case of skin contact, rinse immediately with 0.1 M sodium bicarbonate (pH 8.5) to neutralize residual HCl .

- Spill Management : Absorb spills with vermiculite, place in sealed containers, and dispose as hazardous waste (EPA D003 code for chlorinated compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.